molecular formula C16H15ClF3NO2 B2470854 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol CAS No. 1232803-68-7

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol

Cat. No.: B2470854
CAS No.: 1232803-68-7
M. Wt: 345.75
InChI Key: FNUBFASTODOORD-UHFFFAOYSA-N
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Description

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol is an organic compound that belongs to the class of diarylethers. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and an ethoxyphenol moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation. By interacting with this receptor, the compound can influence the growth and development of blood vessels.

Mode of Action

The compound interacts with its target, VEGFR2, by binding to the receptor’s active site. This binding inhibits the receptor’s activity, preventing it from triggering the downstream signaling pathways that promote angiogenesis

Biochemical Pathways

Upon binding to VEGFR2, the compound disrupts the angiogenesis pathway. This pathway is crucial for the growth and development of new blood vessels, which is essential for the growth and spread of cancer cells. By inhibiting this pathway, the compound can potentially slow down or halt the progression of diseases that rely on angiogenesis, such as cancer .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The compound can react with a variety of reagents under different conditions. For example, electrophilic aromatic substitution reactions can occur in the presence of catalysts like aluminum chloride or iron(III) chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol
  • 4-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol

Uniqueness

The presence of the ethoxy group in 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol distinguishes it from similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its applications and effects .

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)anilino]methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO2/c1-2-23-14-5-3-4-10(15(14)22)9-21-11-6-7-13(17)12(8-11)16(18,19)20/h3-8,21-22H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUBFASTODOORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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